![molecular formula C32H33N3O3S B2717991 3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-03-6](/img/structure/B2717991.png)
3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a 2-(2,4-dimethylphenyl)-2-oxoethyl thiol under basic conditions.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with cyclohexylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of quinazoline compounds exhibit promising antiviral properties. Specifically, studies have shown that certain structural modifications can enhance the compound's ability to inhibit viral replication, particularly against HIV. For instance, modifications to the benzyl and cyclohexyl groups have been linked to increased potency against HIV integrase, with effective concentrations (EC50) reported in the low micromolar range.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in vitro. It protects neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neuroprotective therapies. Studies have shown that it can reduce cell death rates in models exposed to reactive oxygen species (ROS), suggesting potential applications in treating neurodegenerative diseases.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : It shows promise as a noncompetitive inhibitor of acetylcholinesterase, which is relevant in the context of Alzheimer's disease treatment.
- α-Glucosidase Inhibition : Preliminary studies suggest that it may inhibit α-glucosidase activity, indicating potential use in managing Type 2 diabetes mellitus (T2DM).
Case Study 1: Anti-HIV Activity
A study focused on synthesizing new anti-HIV agents based on quinazoline derivatives found that specific modifications significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 comparable to leading antiviral drugs, highlighting the compound's potential as a basis for further drug development.
Case Study 2: Neuroprotection
In cellular models simulating neurodegenerative conditions, the compound was shown to significantly reduce apoptosis rates. This suggests its potential utility in treating conditions characterized by oxidative stress and neuronal damage.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Thioether-containing compounds: Compounds with thioether linkages often have unique chemical properties and biological activities.
Uniqueness
3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-benzyl-N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's unique structure, which includes a quinazoline core and various substituents, suggests a diverse range of biological interactions.
The molecular formula of this compound is C32H33N3O3S, with a molecular weight of 539.7 g/mol. Its structural features contribute to its biological activity, making it a candidate for further research in pharmacology.
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₃N₃O₃S |
Molecular Weight | 539.7 g/mol |
CAS Number | 1113138-03-6 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Research has indicated that compounds with similar structural frameworks to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds with the quinazoline structure can induce apoptosis in cancer cells. For example, derivatives of quinazoline have demonstrated IC₅₀ values ranging from 5.69 µM to 9.16 µM against HepG2 and HCT-116 cell lines, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its anticancer effects may involve the following pathways:
- Induction of Apoptosis : Similar compounds have been documented to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The inhibition of key signaling pathways involved in cell growth and survival is crucial for its anticancer properties.
Antimicrobial Activity
In addition to its anticancer potential, preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds related to this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The findings revealed that specific derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics .
- Antimicrobial Screening : Another investigation focused on assessing the antimicrobial efficacy of similar compounds against pathogenic bacterial strains. Results indicated promising antibacterial activity, warranting further exploration into their therapeutic applications .
Properties
IUPAC Name |
3-benzyl-N-cyclohexyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O3S/c1-21-13-15-26(22(2)17-21)29(36)20-39-32-34-28-18-24(30(37)33-25-11-7-4-8-12-25)14-16-27(28)31(38)35(32)19-23-9-5-3-6-10-23/h3,5-6,9-10,13-18,25H,4,7-8,11-12,19-20H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHIBTMYEMLAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N2CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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